2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCDABPAPCTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363955 | |
| Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199616-96-1 | |
| Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a cornerstone for forming C–N bonds between aryl halides and amines. For this compound, this method involves coupling 4-bromoiodobenzene with a pre-formed piperazine-ethylamine intermediate.
Typical Conditions :
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Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as Xantphos or BINAP.
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Base : Cs₂CO₃ or t-BuONa.
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Solvent : Toluene or dioxane at 80–110°C.
Example Protocol :
Ullmann-Type Coupling
Copper-catalyzed Ullmann reactions offer a lower-cost alternative, albeit with reduced efficiency.
Conditions :
Nucleophilic Substitution Approaches
Direct Alkylation of Piperazine
Piperazine can be alkylated with 2-chloroethylamine in the presence of a bromophenyl precursor.
Procedure :
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Protect one nitrogen of piperazine using Boc anhydride.
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React Boc-piperazine with 1-(4-bromophenyl)-2-chloroethylamine (1.5 eq) in acetonitrile.
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Use K₂CO₃ as a base at 60°C for 24 hours.
Challenges :
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Competing dialkylation requires stoichiometric control.
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Boc protection/deprotection adds steps but improves selectivity.
Reductive Amination Pathways
Reductive amination offers a route to introduce the ethylamine group post-aryl coupling.
Steps :
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Synthesize 4-(4-bromophenyl)piperazine via Buchwald-Hartwig coupling.
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React with glyoxal to form an imine intermediate.
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Reduce with NaBH₃CN or H₂/Pd-C to yield the ethylamine derivative.
Optimization Data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 65 |
| H₂/Pd-C | EtOAc | 50°C | 72 |
Intermediate Isolation and Characterization
Key intermediates, such as 1-(4-bromophenyl)piperazine and 2-chloroethylamine derivatives, are critical for yield optimization.
Analytical Data :
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1-(4-Bromophenyl)piperazine :
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¹H NMR (CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 3.15 (t, J = 5.0 Hz, 4H), 2.85 (t, J = 5.0 Hz, 4H).
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MS (EI) : m/z 255 [M⁺].
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Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Buchwald-Hartwig | High efficiency, scalable | Costly catalysts | 60–75 |
| Ullmann | Low catalyst cost | Moderate yields, long reaction times | 40–50 |
| Nucleophilic Alkylation | Simple setup | Requires protection/deprotection | 50–65 |
| Reductive Amination | Flexibility in amine introduction | Multiple steps | 65–72 |
Industrial-Scale Considerations
For large-scale synthesis, factors include:
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Catalyst recycling : Pd recovery systems reduce costs.
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Solvent selection : Toluene and EtOAc are preferred for low toxicity.
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Byproduct management : Distillation or crystallization for amine recovery.
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry show promise for improving selectivity and reducing reaction times, though applications to this specific compound remain exploratory .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the bromophenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant and Antipsychotic Activity
The piperazine scaffold is well-known for its role in the development of antidepressants and antipsychotics. Compounds like 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine have been studied for their ability to interact with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders. Research indicates that derivatives of this compound exhibit significant binding affinity for these receptors, suggesting potential therapeutic effects in treating conditions such as depression and schizophrenia .
1.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .
Biological Research Applications
2.1 Neuropharmacology Studies
The compound has been utilized in neuropharmacological studies to better understand the mechanisms underlying neurodegenerative diseases. Its interactions with neurotransmitter systems provide insights into potential treatments for conditions such as Alzheimer's disease and Parkinson's disease .
2.2 Antimicrobial Activity
Research has also indicated that piperazine derivatives possess antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by bromination and ethylamine substitution. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-phenyl)-piperazine: Similar structure but lacks the ethylamine chain.
4-(4-Chloro-phenyl)-piperazine: Similar structure with a chlorine atom instead of bromine.
1-(4-Bromo-phenyl)-piperazine: Similar structure but with different substitution patterns.
Uniqueness
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine (CAS No. 199616-96-1) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine ring substituted with a 4-bromo-phenyl group and an ethylamine chain, which enhances its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H18BrN3
- Molecular Weight : 273.19 g/mol
- Structure : The compound consists of a piperazine ring attached to a bromo-substituted phenyl group and an ethylamine moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). The compound acts as a ligand, modulating receptor activity and influencing neurotransmitter systems.
Key Mechanisms:
- Serotonin Receptor Modulation : Similar piperazine derivatives have been shown to interact with serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
- Dopamine Receptor Interaction : The compound may also influence dopamine pathways, which could be relevant for conditions like schizophrenia or Parkinson's disease.
Biological Activity Studies
Numerous studies have investigated the biological activity of compounds related to or including this compound. Below are some notable findings:
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the phenyl ring can drastically influence cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.76 | |
| 4-(4-Bromo-phenyl)-piperazine | A549 (lung cancer) | 0.65 | |
| 1-(4-Bromo-phenyl)-piperazine | HeLa (cervical cancer) | 0.89 |
These results indicate that the presence of bromine in the phenyl ring may enhance the compound's ability to induce apoptosis in cancer cells.
Antimicrobial Activity
Piperazine derivatives are also known for their antimicrobial properties. In one study, derivatives similar to this compound showed promising antibacterial effects against various pathogens.
Case Studies
- Antidepressant Potential : A study evaluated the effects of piperazine derivatives on animal models of depression, revealing that compounds similar to this compound significantly reduced depressive-like behaviors, potentially through serotonin receptor modulation.
- Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of neurodegeneration, where the compound demonstrated the ability to protect neurons from oxidative stress-induced damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
